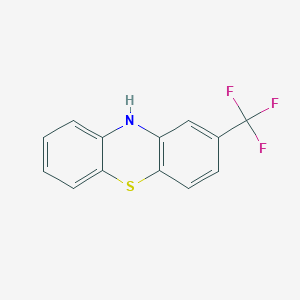

2-(Trifluoromethyl)phenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGYJVASTMCSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059050 | |

| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-30-8 | |

| Record name | 2-(Trifluoromethyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)phenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-trifluoromethylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIFLUOROMETHYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877S053KX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and presents a plausible synthetic pathway and its established biological interactions through structured diagrams.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₃NS | [1][2] |

| Molecular Weight | 267.27 g/mol | [1][2] |

| Appearance | White to light yellow to green powder/crystal | [3] |

| Melting Point | 188-192 °C | [1][3] |

| Boiling Point (Predicted) | 361.1 ± 42.0 °C | [1] |

| Solubility | Immiscible in water. Slightly soluble in DMSO and Methanol (B129727). | [1][4] |

| pKa (Predicted) | -2.60 ± 0.20 | [1] |

| LogP (Predicted) | 4.5 (XLogP3-AA) | PubChem |

Synthesis Pathway

The synthesis of this compound can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination provides an efficient method for the formation of the C-N bond central to the phenothiazine (B1677639) core.

Caption: Plausible synthesis of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of crystalline this compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 170 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample. For a pure substance, this range should be narrow (0.5-2 °C).[5]

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol)

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature orbital shaker (e.g., at 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the excess solid from the solution.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility from the measured concentration and the dilution factor.[6][7]

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

Co-solvent (e.g., methanol or DMSO, due to low water solubility)

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of this compound in a known volume of a co-solvent/water mixture.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add the titrant (NaOH for an acidic substance, HCl for a basic substance) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. A derivative plot (ΔpH/ΔV vs. volume) can be used to accurately determine the equivalence point.[8][9][10]

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

-

This compound

-

A series of reference compounds with known LogP values

-

Reversed-phase HPLC system with a C18 column

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

UV detector

Procedure:

-

Prepare stock solutions of this compound and the reference compounds in the mobile phase.

-

Inject each reference compound into the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log(k) values of the reference compounds against their known LogP values.

-

Inject the this compound sample and determine its retention time and calculate its log(k) value.

-

Determine the LogP of this compound by interpolating its log(k) value on the calibration curve.[2][11][12]

Caption: Workflow for LogP determination by RP-HPLC.

Biological Activity and Signaling Pathways

Phenothiazines, including their trifluoromethylated derivatives, are known to exert their biological effects through multiple mechanisms. Their primary mode of action in the central nervous system is through the antagonism of dopamine (B1211576) D2 receptors. Additionally, they are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. Recent studies have also highlighted the potential of phenothiazine derivatives as anticancer agents.[1][13]

Caption: Key signaling pathways modulated by this compound.

References

- 1. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chm.uri.edu [chm.uri.edu]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]

- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(Trifluoromethyl)phenothiazine: A Technical Guide

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for 2-(Trifluoromethyl)phenothiazine. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance characteristics. Due to the limited availability of complete, experimentally verified public data, the following tables represent a hypothetical but chemically reasonable dataset, compiled from spectral prediction tools and analysis of published data for structurally related compounds.

¹H and ¹³C NMR Spectroscopic Data

The structural formula of this compound is presented below, with atom numbering used for the assignment of NMR signals.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.10 | s | - | 1H | H-1 |

| 7.55 | d | 8.0 | 1H | H-3 |

| 7.30 | d | 8.0 | 1H | H-4 |

| 7.18 | td | 7.5, 1.5 | 1H | H-8 |

| 7.10 | dd | 7.5, 1.5 | 1H | H-6 |

| 6.95 | td | 7.5, 1.5 | 1H | H-7 |

| 6.88 | dd | 7.5, 1.5 | 1H | H-9 |

| 6.50 | br s | - | 1H | N-H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C-10a |

| 142.5 | C-5a |

| 130.0 | C-2 |

| 128.5 (q, J ≈ 32 Hz) | C-CF₃ |

| 127.8 | C-8 |

| 127.2 | C-6 |

| 125.0 (q, J ≈ 4 Hz) | C-1 |

| 124.5 (q, J ≈ 272 Hz) | CF₃ |

| 123.0 (q, J ≈ 4 Hz) | C-3 |

| 122.5 | C-7 |

| 116.0 | C-9 |

| 115.5 | C-4a |

| 114.0 | C-11a |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or the internal standard (TMS: δ 0.00 for both ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR spectroscopic data.

Mass Spectrometry Analysis of 2-(Trifluoromethyl)phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic compound with significant applications in medicinal chemistry. A detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is presented, alongside a comprehensive analysis of its electron ionization (EI) mass spectrum. A proposed fragmentation pathway for this compound is elucidated and visualized. All quantitative data is summarized for clarity, and experimental workflows are illustrated using high-contrast, publication-quality diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analytical characterization of phenothiazine (B1677639) derivatives and related compounds.

Introduction

This compound is a fluorinated heterocyclic compound that forms the core structure of several pharmaceutical agents. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a crucial moiety in drug design. Mass spectrometry is an indispensable analytical technique for the structural elucidation, identification, and quantification of this compound and its derivatives in various matrices. This guide details the expected mass spectrometric behavior of this compound under electron ionization and provides a practical experimental framework for its analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical goals.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix (if applicable): For analysis in complex matrices such as plasma or tissue homogenates, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.

2.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

2.3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio of 20:1) or Splitless |

| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CFinal Hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data from a representative mass spectrum is summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 267 | 100 | [M]⁺˙ |

| 266 | 25 | [M-H]⁺ |

| 248 | 15 | [M-F]⁺ |

| 198 | 65 | [M-CF₃]⁺ |

| 197 | 30 | [M-CF₃-H]⁺ |

| 166 | 12 | [C₁₂H₈N]⁺ |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

4.2. Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway of this compound.

Discussion of Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 267, which is also the base peak, indicating its relative stability.

The primary fragmentation events observed are:

-

Loss of a hydrogen radical (-H•): The molecular ion can lose a hydrogen atom, likely from the amine group, to form the ion at m/z 266.

-

Loss of a fluorine radical (-F•): Fragmentation of the trifluoromethyl group can occur through the loss of a fluorine radical, resulting in the ion at m/z 248.

-

Loss of a trifluoromethyl radical (-CF₃•): A significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group, leading to the formation of a stable ion at m/z 198.

-

Further Fragmentation: The ion at m/z 198 can subsequently lose a hydrogen radical to form the ion at m/z 197. It can also undergo further rearrangement and fragmentation, including the loss of the sulfur atom and two hydrogen atoms, to yield the ion at m/z 166.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocol offers a starting point for method development, and the detailed fragmentation analysis will aid in the structural confirmation and identification of this compound and its analogs. The clear presentation of quantitative data and visualized workflows serves to enhance the practical application of this information for researchers and professionals in the field.

An In-depth Technical Guide to the FT-IR Spectrum of 2-(Trifluoromethyl)phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic compound in medicinal chemistry. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for analysis.

Data Presentation: FT-IR Spectral Characteristics

A key absorption band for 2-substituted phenothiazines, such as this compound, is expected in the 933-800 cm⁻¹ region.[1] Specifically, the ring closure of 3-trifluoromethyldiphenylamine with sulfur, yielding this compound, shows a distinct absorption peak at 822 cm⁻¹.[1]

The table below summarizes the expected and observed FT-IR absorption bands for this compound. The expected ranges are derived from standard FT-IR correlation tables and literature on phenothiazine (B1677639) compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |

| ~3350 | N-H | Stretching | In the solid state, this peak may be broadened due to hydrogen bonding. |

| 3100-3000 | Aromatic C-H | Stretching | Multiple weak to medium bands are expected. |

| 1600-1450 | Aromatic C=C | Stretching | Several medium to strong bands characteristic of the phenothiazine ring system. |

| 1350-1150 | C-N | Stretching | |

| 1300-1100 | C-F (of CF₃) | Stretching | Strong, characteristic absorptions for the trifluoromethyl group. |

| ~1250 | C-S-C | Asymmetric Stretching | A feature of the phenothiazine tricycle. |

| 822 | Trisubstituted Benzene Ring | C-H Out-of-plane Bending | Experimentally observed peak for this compound.[1] |

It is important to note that theoretical calculations, such as Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of this compound and its derivatives to provide a more detailed and predictive spectrum.[2][3]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved using standard solid-state sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Dry the spectroscopy-grade KBr in an oven to remove any absorbed water, which shows strong IR absorption.

-

Grinding: In a dry environment, grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The goal is a homogenous mixture.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method for analyzing solid samples directly with minimal preparation.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is crucial for a high-quality spectrum.

-

Sample Scan: Record the sample spectrum. The software will generate the final spectrum.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to data interpretation.

References

An In-Depth Technical Guide on 2-(Trifluoromethyl)phenothiazine: Synthesis, Properties, and Theoretical Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenothiazine is a fluorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including antipsychotic drugs and potential anticancer agents.[1][2] This technical guide provides a summary of the available scientific information regarding its synthesis and physicochemical properties. Despite extensive searches of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive experimental crystal structure determined by single-crystal X-ray diffraction for this compound has not been publicly reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise bond lengths/angles from experimental X-ray analysis are currently unavailable. This guide presents known synthetic routes and general properties, supplemented with theoretical computational studies on related derivatives to offer insights into its molecular characteristics.

Introduction

Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals.[3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the phenothiazine (B1677639) core significantly alters its electronic properties, lipophilicity, and metabolic stability, often enhancing the therapeutic efficacy of its derivatives. This compound (CAS 92-30-8) is a key starting material for these more complex molecules, making a thorough understanding of its structural and chemical properties essential for drug design and development.[1][4]

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process culminating in a cyclization reaction. While various proprietary methods may exist, a general synthetic pathway has been described in the patent literature.

Experimental Protocol: Synthesis

A common synthetic approach involves the reaction of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide, which is first formylated to produce 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide. This intermediate then undergoes a base-catalyzed cyclization.

Step 1: Formylation of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide

-

Suspend 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in 88% formic acid at room temperature.

-

Heat the mixture with agitation for approximately one hour.

-

Allow the reaction to cool, inducing precipitation.

-

Add water to the cooled mixture to further precipitate the product.

-

Filter the suspension, wash the solid with water, and dry to yield 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.

Step 2: Cyclization to this compound

-

Suspend the 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate.

-

Heat the mixture to reflux for several hours to facilitate the cyclization and deformylation.

-

After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., chloroform).

-

The crude product is then purified, for instance, by recrystallization from a suitable solvent system (e.g., chloroform/hexane), to yield pure this compound.

The following diagram illustrates the logical flow of this synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 92-30-8 |

| Molecular Formula | C₁₃H₈F₃NS |

| Molecular Weight | 267.27 g/mol |

| Appearance | White to light yellow to green powder/crystal |

| Purity | Typically >98.0% (by GC) |

Crystal Structure and X-ray Diffraction

As of the latest review of available literature, a solved crystal structure for this compound has not been deposited in public databases. While the title of one research article suggests the presence of its X-ray structure, the abstract and related materials focus on a different, more complex derivative, indicating a likely mislabeling.[5]

Theoretical Insights from Derivatives

Although experimental data for the parent compound is lacking, theoretical studies on its derivatives provide valuable insights. Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have been used to study derivatives of this compound.[3][6] These computational analyses help in understanding intramolecular interactions, such as hydrogen bonding in substituted side chains, and in predicting the molecule's electronic properties and reactivity, which are crucial for its role as a precursor in drug synthesis.[3]

Biological Relevance and Applications

This compound is a cornerstone for the synthesis of a range of therapeutic agents. Its derivatives are investigated for various biological activities.

-

Antipsychotics: It is a well-established precursor for neuroleptic drugs.

-

Antiproliferative Agents: The scaffold is used in the development of novel compounds with potential anticancer properties.[4] For instance, it is a building block for certain Histone Deacetylase 6 (HDAC6) inhibitors, which are a target in cancer therapy.

Due to the absence of specific data on signaling pathways directly involving this compound, a pathway diagram cannot be generated at this time. Its biological effects are primarily realized through the more complex molecules synthesized from it.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its synthesis and basic properties are documented, a critical gap exists in the public domain regarding its experimental crystal structure and detailed X-ray diffraction data. The availability of such data would be invaluable for computational modeling, understanding solid-state properties, and designing new derivatives with enhanced therapeutic profiles. Future research focused on the crystallization and single-crystal X-ray diffraction of this foundational molecule is highly encouraged to fill this knowledge gap.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations [mdpi.com]

Solubility Profile and Synthetic Applications of 2-(Trifluoromethyl)phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(Trifluoromethyl)phenothiazine in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available qualitative information and furnishes a comprehensive experimental protocol for the quantitative determination of its solubility. Furthermore, it elucidates key synthetic pathways where this compound serves as a crucial starting material, with a focus on the development of bioactive compounds.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Immiscible[1] |

This limited solubility in common protic and aqueous solvents suggests that for many applications, the use of aprotic polar solvents like DMSO may be necessary, or the development of specific formulation strategies might be required.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, etc.) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle by gravity. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve a clear supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled pipette to the experimental temperature to avoid temperature-induced precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum or a gentle stream of nitrogen and weigh the remaining solid. The solubility can be calculated based on the mass of the solute and the initial volume of the solvent.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Synthetic Applications and Signaling Pathways

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting various biological pathways. Below are diagrams illustrating its use in the synthesis of potential therapeutic agents.

Synthesis of Phenothiazine-Based HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a promising target in cancer therapy. This compound can be utilized as a core scaffold for the development of selective HDAC6 inhibitors. The following workflow outlines a key synthetic step.

Synthesis of Antifungal Phenothiazine (B1677639) Analogs

The phenothiazine scaffold has also been explored for the development of novel antifungal agents. The workflow below illustrates a general strategy for modifying this compound to generate a library of potential antifungal compounds.

References

Melting point and boiling point of 2-(Trifluoromethyl)phenothiazine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the melting and boiling points of this compound, including experimental methodologies for their determination and the compound's relevance in research and development.

Data Presentation: Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound. The available data for this compound is summarized below.

| Property | Value (°C) | Value (°F) | Notes |

| Melting Point | 188.0 - 192.0[1] | 370.4 - 377.6 | Experimental value, consistent across multiple sources. |

| 185 - 193[2] | 365 - 379.4 | ||

| 188 - 190[3][4] | 370.4 - 374 | ||

| Boiling Point | 361.1 ± 42.0 | 682.0 ± 75.6 | Predicted value at 760 mmHg. High temperatures may lead to decomposition. |

Experimental Protocols

The determination of melting and boiling points is a standard procedure in chemical analysis for the characterization and purity assessment of compounds.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline solid is the capillary method.[2][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound (finely powdered and dry)

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[2]

-

For accuracy, the determination should be repeated at least twice with fresh samples.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point liquids, the Thiele tube method is a suitable micro-scale technique.[7] Given the high predicted boiling point of this compound, this method would require a high-temperature heating medium and careful observation for signs of decomposition.

Apparatus:

-

Thiele tube

-

High-boiling-point heating oil (e.g., silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the substance (if molten) is placed in the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][7] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Synthesis and Application Workflow

This compound is synthesized and utilized as a key intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. The general workflow from its synthesis to its application is outlined below.

Caption: Workflow for the synthesis and application of this compound.

This workflow begins with the synthesis of this compound from precursors like the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol.[3] The resulting crude product is then purified, often by recrystallization, and its identity and purity are confirmed through characterization techniques, including melting point determination and spectroscopy. The pure compound then serves as a key intermediate for further chemical modification (functionalization) to create a library of derivative compounds. These derivatives are then screened for various biological activities to identify lead compounds for further optimization in the drug discovery process.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Density Functional Theory (DFT) Analysis of 2-(Trifluoromethyl)phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the analysis of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic scaffold in medicinal chemistry. This document outlines the theoretical foundation, computational methodologies, and the types of valuable data that can be obtained through DFT calculations, offering insights relevant to drug design and development.

Introduction to this compound and DFT

Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds that form the basis for a variety of pharmaceutical agents, particularly antipsychotics.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 2-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the phenothiazine (B1677639) core, thereby influencing its pharmacological profile.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is a widely used tool in computational chemistry and materials science for predicting a wide range of molecular properties, including molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.[1] For complex organic molecules like this compound, DFT provides a balance of accuracy and computational cost, making it an invaluable tool in drug discovery.

Computational and Experimental Protocols

A robust DFT analysis requires a well-defined computational methodology. The following section details a typical protocol for the DFT analysis of this compound, based on established methods for similar organic molecules.

Computational Methodology

Software: All DFT calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology: The geometry of the this compound molecule is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4] This functional is widely used for organic molecules and has been shown to provide reliable results.

Basis Set: The 6-311++G(d,p) basis set is commonly employed for these types of calculations.[2][4] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a good description of the electron distribution, particularly for systems with heteroatoms and potential for weak interactions.

Solvation Effects: To simulate a more biologically relevant environment, solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[5] These calculations also provide the theoretical infrared (IR) spectrum.

Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:

-

Mulliken Population Analysis: To determine the partial atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO energy gap.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[7]

Data Presentation: Calculated Properties of Phenothiazine Derivatives

Due to the limited availability of specific published DFT data for this compound, the following tables present representative calculated data for closely related phenothiazine derivatives from the literature. This data is intended to provide an illustrative example of the types of quantitative information that can be obtained from DFT calculations. The methodologies used to obtain this data are comparable to the protocol described above.

Table 1: Representative Optimized Geometric Parameters for a Phenothiazine Core Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.77 | C-S-C | 98.5 |

| C-N | 1.41 | C-N-C | 123.2 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.5 - 121.0 |

| C-H (aromatic) | 1.08 | H-C-C (aromatic) | 119.0 - 121.0 |

Note: These are typical bond lengths and angles for the phenothiazine core and will vary slightly with substitution.

Table 2: Representative Mulliken Atomic Charges for a Phenothiazine Derivative

| Atom | Charge (e) |

| S | +0.35 |

| N | -0.45 |

| C (attached to S and N) | +0.20 |

| C (aromatic) | -0.10 to -0.25 |

| H (aromatic) | +0.15 to +0.20 |

Note: The charges are highly dependent on the specific derivative and the computational method.

Table 3: Representative Frontier Molecular Orbital Energies for a Phenothiazine System

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.00 |

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.[6]

Table 4: Representative Calculated Vibrational Frequencies for a Phenothiazine Derivative

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3050 - 3100 |

| C=C Stretch (aromatic) | 1580 - 1620 |

| C-N Stretch | 1350 |

| C-S Stretch | 750 |

Note: These are characteristic frequencies and the full spectrum would contain many more vibrational modes.

Table 5: Representative Calculated NMR Chemical Shifts for a Phenothiazine Derivative

| Atom | Chemical Shift (ppm) |

| ¹H (aromatic) | 6.8 - 7.5 |

| ¹³C (aromatic) | 115 - 145 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the local electronic environment.[7]

Visualizations

DFT Computational Workflow

The following diagram illustrates the typical workflow for a DFT analysis of an organic molecule like this compound.

Molecular Structure of this compound

This diagram shows the core structure of this compound with key atomic positions highlighted.

Signaling Pathway: Dopamine (B1211576) Receptor Antagonism

Phenothiazine antipsychotics are known to act as antagonists at dopamine D2 receptors. The following diagram illustrates this simplified signaling pathway.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asau.ru [asau.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]

Molecular Modeling and Docking of 2-(Trifluoromethyl)phenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling and docking of 2-(trifluoromethyl)phenothiazine derivatives, a class of compounds with significant therapeutic potential. This document details experimental protocols, summarizes key quantitative data, and visualizes complex biological processes to facilitate further research and development in this area.

Introduction

Phenothiazines are a well-established class of heterocyclic compounds that form the basis of numerous drugs, particularly in the field of antipsychotics. The introduction of a trifluoromethyl group at the 2-position of the phenothiazine (B1677639) nucleus has been shown to modulate the biological activity of these derivatives, leading to compounds with potent anti-cancer, cholinesterase inhibitory, and other pharmacological properties.[1][2] Molecular modeling and docking studies are crucial computational techniques that provide insights into the molecular interactions between these derivatives and their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.[3][4]

This guide will cover the synthesis of these compounds, their biological evaluation through cytotoxicity and enzyme inhibition assays, and the computational investigation of their binding modes and mechanisms of action.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the core structure of this compound, which can be synthesized through methods like the reaction of 2-formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide with potassium carbonate in N,N-dimethylformamide.[5][6] The subsequent derivatization at the N10 position is a common strategy to introduce diverse side chains and modulate the compound's properties.

A general synthetic scheme involves the reaction of this compound with various acyl chlorides or alkyl halides to introduce different functional groups at the 10-position of the phenothiazine ring.[7]

Example Protocol for N-Alkylation:

-

To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran, dimethylformamide), add a base such as sodium hydride or potassium carbonate.

-

Stir the mixture at room temperature for a specified period to facilitate the deprotonation of the secondary amine.

-

Add the desired alkyl halide (e.g., a haloalkyl-piperazine derivative) dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the final N-alkylated this compound derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay

This assay is used to determine the ability of the synthesized compounds to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine (B1193921) iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for the interaction between the inhibitor and the enzyme.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. The enzyme will hydrolyze the substrate, producing thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Monitor the increase in absorbance at a specific wavelength (around 412 nm) over time using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Data Presentation

The following tables summarize the reported cytotoxic activities of various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Trifluoperazine | HeLa | 15 | [7] |

| 10-[3-(Phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | 11.5 | [1] |

| 10-[4-(Phthalimido)butyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | 50.0 | [1] |

| 1-(2-Chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | 7.8 | [1] |

Note: Experimental conditions such as incubation time and cell density may vary between studies, affecting direct comparability.

Molecular Modeling and Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of this compound derivatives to their protein targets.

Detailed Molecular Docking Protocol (Example: Docking to Acetylcholinesterase using AutoDock)

This protocol outlines the general steps for docking a this compound derivative into the active site of human acetylcholinesterase (AChE).

1. Preparation of the Receptor (AChE):

-

Obtain Protein Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

This can be performed using software like AutoDockTools (ADT).

-

2. Preparation of the Ligand (this compound derivative):

-

Draw or Obtain Ligand Structure: Create a 3D model of the specific this compound derivative using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Assign Charges: Assign partial charges to the ligand atoms.

-

This is also typically done within ADT.

3. Grid Box Generation (using AutoGrid):

-

Define the Binding Site: Identify the active site of AChE, which is located in a deep and narrow gorge. Key residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) should be included.

-

Set Grid Parameters:

-

Center the grid box on the active site of the enzyme.

-

Define the dimensions of the grid box (in x, y, and z) to be large enough to encompass the entire binding pocket and allow for the ligand to move freely. A typical grid spacing is 0.375 Å.[4]

-

Generate grid parameter files (.gpf) for each atom type present in the ligand (e.g., C, H, N, O, S, F).

-

4. Docking Simulation (using AutoDock):

-

Set Docking Parameters:

-

Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).[4]

-

Set the parameters for the search algorithm, including the population size, number of energy evaluations, and number of docking runs.

-

-

Run Docking: Execute the AutoDock program using the prepared receptor, ligand, and grid files, along with the docking parameter file (.dpf).

-

Analyze Results:

-

AutoDock will generate a series of docked conformations (poses) of the ligand ranked by their predicted binding energy.

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).

-

Mandatory Visualizations

Signaling Pathways

This compound derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be modulated by these compounds.

Caption: Simplified overview of apoptosis signaling pathways potentially modulated by this compound derivatives.

Phenothiazine derivatives have also been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

Caption: Overview of the MAPK signaling pathway and potential modulation points by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives.

Caption: A general workflow for the development of this compound derivatives as therapeutic agents.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. The integration of chemical synthesis, biological evaluation, and computational modeling is essential for the successful development of novel drug candidates from this scaffold. This technical guide provides a foundational understanding of the key methodologies and data relevant to this field, aiming to support researchers in their efforts to design and discover next-generation therapeutics. The provided protocols and visualizations serve as a starting point for further investigation into the therapeutic potential of these versatile molecules.

References

- 1. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated Docking with Protein Flexibility in the Design of Femtomolar “Click Chemistry” Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dot | Graphviz [graphviz.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)phenothiazine as a Dopamine Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Trifluoromethyl)phenothiazine, widely known as Trifluoperazine (B1681574) (TFP), is a potent first-generation (typical) antipsychotic agent belonging to the phenothiazine (B1677639) class.[1][2][3][4][5] Its primary therapeutic effects are attributed to its robust antagonism of central dopamine (B1211576) receptors, particularly the D2 subtype.[2][5][6] This guide provides a detailed examination of the molecular mechanisms underlying TFP's action as a dopamine receptor antagonist. It consolidates quantitative binding affinity and functional data, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows involved in its study.

Core Mechanism of Action: Dopamine D2 Receptor Blockade

The principal mechanism of action for Trifluoperazine is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3][5] In conditions like schizophrenia, a state of hyper-dopaminergic activity is often implicated.[6][7] By competitively inhibiting the binding of dopamine to D2 receptors, TFP mitigates the downstream signaling cascades, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions.[5][6]

Like other D2-like receptors (D3 and D4), the D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[8][9][10][11] Antagonism by TFP prevents the Gαi/o-mediated inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[9][10][12] Consequently, TFP's blockade prevents the dopamine-induced reduction in intracellular cAMP levels, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).[12]

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of Trifluoperazine at dopamine receptors.

Table 1: Binding Affinity of Trifluoperazine for Dopamine Receptors

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | Human | [13] |

| Trifluoperazine | Dopamine D2 | 1.12 | Not Specified | [14] |

| Trifluoperazine | Serotonin 5-HT2A | 24 | Human | [13] |

| Trifluoperazine | Histamine H1 | 17.5 | Not Specified | [3] |

Note: Data is compiled from multiple sources and experimental conditions may vary. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway Visualization

The interaction of Trifluoperazine with the D2 receptor blocks the canonical Gαi/o signaling cascade initiated by dopamine.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Trifluoperazine.

Experimental Protocols

The characterization of a dopamine receptor antagonist like Trifluoperazine involves two primary types of experiments: radioligand binding assays to determine affinity and functional assays to measure antagonist activity.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive binding experiment to determine the inhibition constant (Kᵢ) of Trifluoperazine for the D2 receptor.

Objective: To quantify the affinity of TFP for the D2 receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine D2 receptor.[15]

-

Radioligand: A D2 receptor-specific antagonist radiolabeled with tritium, e.g., [³H]-Spiperone or [³H]-Methylspiperone, at a concentration close to its Kₔ.[16]

-

Non-specific Binding Determinant: A high concentration (e.g., 1-10 µM) of an unlabeled D2 antagonist like Haloperidol or (+)-Butaclamol.[15][16]

-

Test Compound: Trifluoperazine, prepared in serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]

-

Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI), scintillation vials, scintillation counter.[18]

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant (e.g., Haloperidol).[15]

-

Competition: Membrane preparation, radioligand, and varying concentrations of Trifluoperazine.

-

-

Incubation: Add the components to the wells for a final volume of 250 µL. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[15][18]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[15][17]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15][17]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Trifluoperazine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of TFP that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

Functional Assay: Inhibition of Forskolin-Induced cAMP Production

This protocol measures the ability of Trifluoperazine to functionally antagonize the D2 receptor by blocking the dopamine-mediated inhibition of cAMP synthesis.

Objective: To determine the functional potency (IC₅₀) of TFP as a D2 receptor antagonist.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[19]

-

Agonist: Dopamine or a D2-selective agonist like Quinpirole.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Test Compound: Trifluoperazine, prepared in serial dilutions.

-

Assay Buffer: HBSS containing calcium, magnesium, and 10 mM HEPES.[19]

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, TR-FRET, or ELISA-based).[19][20][21]

-

Equipment: 96- or 384-well tissue culture plates, plate reader compatible with the chosen cAMP detection method.

Procedure:

-

Cell Seeding: Seed the D2-expressing cells into a multi-well plate and culture overnight to allow adherence.[19]

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of Trifluoperazine to the wells and incubate for 10-20 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., Dopamine at its EC₅₀ or EC₈₀) along with a stimulant like Forskolin (e.g., 10 µM) to all wells except the basal control. Forskolin raises the basal cAMP level, making the inhibitory effect of D2 activation measurable.[19]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for modulation of cAMP production.[19]

-

Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.[19]

-

Data Analysis:

-

Normalize the data to the response produced by Forskolin alone (100%) and the response produced by the D2 agonist + Forskolin (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the Trifluoperazine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of TFP required to reverse 50% of the agonist-induced inhibition of cAMP production.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the radioligand binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion